N-(叠氮基-PEG3)-N-Boc-PEG4-酸

描述

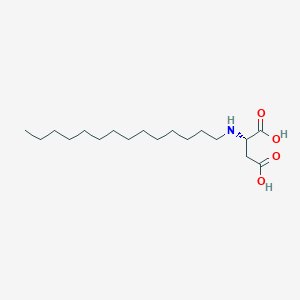

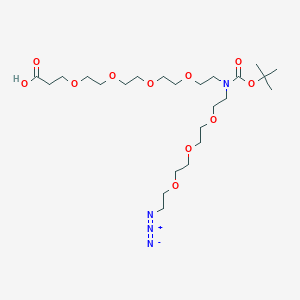

“N-(Azido-PEG3)-N-Boc-PEG4-acid” is a PEG derivative which contains biotin and carboxylic acid moieties . It is a non-cleavable linker for bio-conjugation that contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain .

Molecular Structure Analysis

The molecular formula of “N-(Azido-PEG3)-N-Boc-PEG4-acid” is C30H59N5O13 . The molecular weight is 697.8 . It contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain .Chemical Reactions Analysis

The azide group in “N-(Azido-PEG3)-N-Boc-PEG4-acid” enables PEGylation via Click Chemistry . The carboxylic acid groups can undergo sequential amide coupling reaction with amine-bearing biomolecules in the presence of EDC, HATU, and DCC to form stable amide bonds .科学研究应用

聚乙二醇 (PEG) 溶液实现液体超润滑:研究表明,当硼酸添加到 PEG 水溶液中时,可以在 Si3N4/SiO2 界面实现强大的超润滑。这一发现对科学理解和工程实践应用都具有重大意义 (Ge 等人,2018 年)。

动态表面涂层引发的细胞粘附、迁移和形状改变:利用叠氮基-[聚赖氨酸-g-PEG] 的研究表明,通过向培养基中添加功能肽可以快速触发细胞粘附。该技术可用于组织运动分析、模式共培养和触发的细胞形状变化 (van Dongen 等人,2013 年)。

叠氮基封端的聚乙二醇的合成和表征:研究已经合成和表征了叠氮基封端的 PEG,它们作为复合固体推进剂中的新粘合剂具有潜在用途 (Rong-jie,2011 年)。

偶氮偶联反应诱导水溶液中的大分子自组装:研究表明,偶氮偶联反应可以诱导水溶液中的大分子自组装,从而形成具有酶促触发荧光行为的潜在应用的胶体颗粒 (Li 等人,2018 年)。

功能化 PEG 叠氮基的简便合成和末端基团定量:这项研究讨论了用于偶联化学和靶向药物递送应用的叠氮基功能化 PEG 衍生物的高效合成 (Semple 等人,2016 年)。

通过原位点击化学将生物素生物偶联到聚合物胶束界面:这项研究展示了生物素与含叠氮基的两亲三嵌段共聚物胶束界面的生物偶联,展示了增强生物利用度和靶向药物递送的潜力 (Wang 等人,2009 年)。

聚天冬酰胺衍生物点击水凝胶在药物递送和溶胀特性中的应用:该研究详细介绍了使用叠氮基封端的 PEG 制备水凝胶,以用于药物递送和组织工程 (Huynh 等人,2013 年)。

安全和危害

未来方向

As antibody–drug conjugates have become a very important modality for cancer therapy, many site-specific conjugation approaches have been developed for generating homogenous molecules . These novel methods have been applied for the conjugation of other payloads, including non-cytotoxic compounds, proteins/peptides, glycans, lipids, and nucleic acids . These site-specific antibody conjugates containing these payloads other than cytotoxic compounds can be used in proof-of-concept studies and in developing new therapeutics for unmet medical needs .

作用机制

Target of Action

N-(Azido-PEG3)-N-Boc-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .

Mode of Action

The compound operates by connecting two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This connection is facilitated by the azide group in the compound, which can react with alkynes to form a stable triazole linkage .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can affect various biochemical pathways depending on the specific target proteins involved.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the functions of the degraded proteins.

Action Environment

The action of N-(Azido-PEG3)-N-Boc-PEG4-acid can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be affected by the presence and concentration of copper ions . Additionally, the stability and solubility of the compound can be influenced by the pH and temperature of the environment.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADVJZWLSBSJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

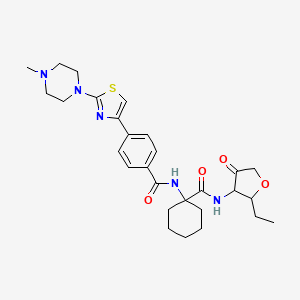

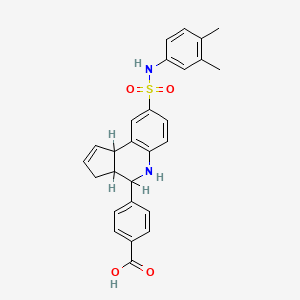

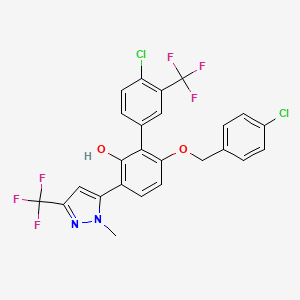

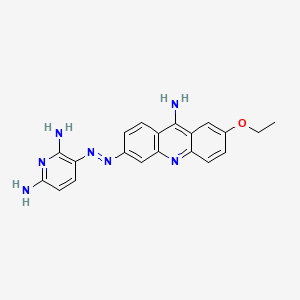

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)